molecular formula C14H14NO4P B14417031 4-Nitrophenyl ethylphenylphosphinate CAS No. 80751-40-2

4-Nitrophenyl ethylphenylphosphinate

Cat. No.: B14417031
CAS No.: 80751-40-2
M. Wt: 291.24 g/mol
InChI Key: UHKMGDFUHVDKNN-UHFFFAOYSA-N
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Description

4-Nitrophenyl ethylphenylphosphinate is an organic compound that belongs to the class of phosphinates It is characterized by the presence of a nitrophenyl group, an ethyl group, and a phenyl group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl ethylphenylphosphinate typically involves the reaction of 4-nitrophenol with ethylphenylphosphinic chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl ethylphenylphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl ethylphenylphosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinate compounds.

    Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl ethylphenylphosphinate involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate that is hydrolyzed by enzymes, leading to the release of 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitrophenyl group and a hydroxyl group.

    Ethylphenylphosphinate: Lacks the nitrophenyl group but has similar phosphinate structure.

    Phenylphosphinic acid: Contains a phosphinic acid moiety with a phenyl group.

Uniqueness

4-Nitrophenyl ethylphenylphosphinate is unique due to the presence of both nitrophenyl and ethylphenyl groups attached to the phosphinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

4-Nitrophenyl ethylphenylphosphinate (EPP) is a compound of significant interest in biochemical research due to its biological activity, particularly as an inhibitor of various enzymes. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by the following structure:

  • Chemical Formula : C13_{13}H15_{15}NO3_3P
  • Molecular Weight : 269.24 g/mol

The compound features a nitrophenyl group, which contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

EPP exhibits various biological activities primarily through its action as an enzyme inhibitor. Key findings include:

  • Inhibition of Acetylcholinesterase : EPP has been shown to inhibit acetylcholinesterases from electric eel and bovine erythrocytes stereoselectively. The P(+) enantiomer demonstrates significant inhibition, although the P(-) enantiomer is more active in some assays .
  • Effect on Carboxylesterases : The compound also inhibits carboxylesterases, with a median inhibitory concentration (IC50_{50}) reported at 7.4 x 106^{-6} M for certain derivatives . This inhibition suggests potential applications in modulating metabolic pathways involving ester hydrolysis.

Study 1: Enzyme Inhibition Profiles

A study investigated the inhibition profiles of various organophosphinates, including EPP. The results indicated that:

  • EPP inhibited porcine liver carboxylester hydrolase rapidly.
  • The compound's inhibitory effects were more pronounced when aryl or heteroaryl groups were directly bound to phosphorus .

Study 2: In Vivo Metabolic Effects

In vivo studies demonstrated that EPP alters the metabolism of malathion in rats and dogs, shifting the metabolic pathway from carboxy ester hydrolysis to phosphate hydrolysis. This change suggests that EPP may influence the detoxification processes in organisms exposed to organophosphates .

Comparative Biological Activity Table

CompoundEnzyme TargetIC50_{50} (M)Stereoselectivity
This compoundAcetylcholinesteraseNot specifiedP(+) > P(-)
4-Nitrophenyl diphenylphosphinateCarboxylesterase7.4 x 106^{-6}Not specified
Other OrganophosphinatesVariousRanges from 0.021 to 0.61Variable

Properties

CAS No.

80751-40-2

Molecular Formula

C14H14NO4P

Molecular Weight

291.24 g/mol

IUPAC Name

1-[ethyl(phenyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C14H14NO4P/c1-2-20(18,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3

InChI Key

UHKMGDFUHVDKNN-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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